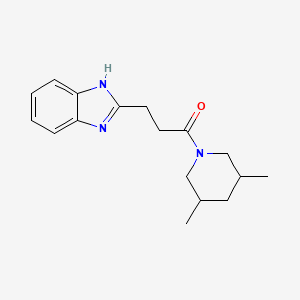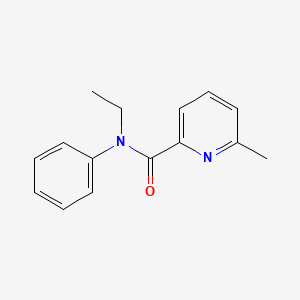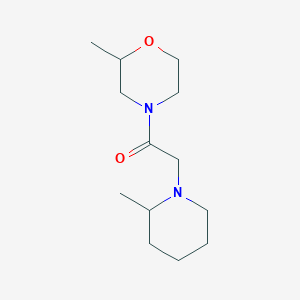
1-(4-Methylpiperidin-1-yl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)sulfonylazepane, commonly known as MSZ, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. MSZ has been shown to be effective in a number of preclinical studies, and it has the potential to be used in the development of new pain medications.
Mécanisme D'action
MSZ works by binding to the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel and blocking the flow of ions through the channel. This prevents the transmission of pain signals, which can provide relief from pain. MSZ is a potent blocker of the this compound channel, and it has been shown to be effective in a number of preclinical studies.
Biochemical and Physiological Effects:
MSZ has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which can contribute to pain and inflammation. MSZ has also been shown to reduce the activity of nociceptors, which are the sensory neurons that transmit pain signals. Additionally, MSZ has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for cancer pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSZ in lab experiments is its potency and selectivity for the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel. This makes it a valuable tool for studying the role of this channel in pain sensation. Additionally, MSZ has been shown to be effective in a number of preclinical studies, which suggests that it has potential as a therapeutic agent. However, there are some limitations to using MSZ in lab experiments. For example, it is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, MSZ has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on MSZ. One area of interest is the development of new pain medications based on the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel. MSZ has shown promise as a tool for studying the this compound channel, and it may be possible to develop new drugs that target this channel for the treatment of pain. Another area of interest is the investigation of MSZ as a potential treatment for cancer pain. MSZ has been shown to have anti-cancer properties, and it may be possible to develop new therapies that target both pain and cancer. Finally, further research is needed to better understand the safety and efficacy of MSZ in humans. Clinical trials will be needed to determine whether MSZ is a safe and effective treatment for pain.
Méthodes De Synthèse
The synthesis of MSZ involves several steps, starting with the reaction of 4-methylpiperidine with chlorosulfonic acid to form 4-methylpiperidin-1-ylsulfonyl chloride. This intermediate is then reacted with azepane to form MSZ. The synthesis of MSZ is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MSZ has been used extensively in scientific research to study the 1-(4-Methylpiperidin-1-yl)sulfonylazepane ion channel. The this compound channel is involved in the transmission of pain signals, and it has been implicated in a number of pain-related conditions, including neuropathic pain, inflammatory pain, and cancer pain. MSZ has been shown to be effective in blocking the this compound channel, which makes it a valuable tool for studying the role of this channel in pain sensation.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12-6-10-14(11-7-12)17(15,16)13-8-4-2-3-5-9-13/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUSTJTZWDZQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)


![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)

